molecular formula C10H10N2O4S B1583847 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide CAS No. 5470-06-4

4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide

Cat. No. B1583847
CAS RN: 5470-06-4
M. Wt: 254.26 g/mol
InChI Key: CXYJOKAZIWXRHN-UHFFFAOYSA-N
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Description

“4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide” is a chemical compound . It is also known as sulfoxaflor and is used as a sulfoximine insecticide in various fields, including agriculture and pest control.


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride, which gives (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid. This is then reacted with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide . This compound then enters the aza-Michael reaction with secondary amines to form 4-[3-(N,N-dialkylamino)]-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrole-1-yl)benzenesulfonamides .


Molecular Structure Analysis

The molecular structure of “4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide” consists of an activated double bond and an imide group . These structural fragments allow the compound to easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .


Chemical Reactions Analysis

The compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . In addition, the compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Scientific Research Applications

Synthesis and Bioactivity Studies

  • A series of new benzenesulfonamides were synthesized, starting from specific precursors, and tested for cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Some derivatives showed interesting cytotoxic activities, crucial for further anti-tumor activity studies, while others strongly inhibited human cytosolic isoforms of carbonic anhydrase, highlighting their potential in medical chemistry research (Gul et al., 2016).

Chemical Sensing and Bioimaging

  • A colorimetric and fluorescence probe based on a derivative of benzenesulfonamide was developed for the selective and sensitive detection of Sn2+ ions in aqueous solutions. This probe demonstrated potential for bioimaging applications, including the discrimination between Sn2+ in human cancer cells and normal live cells, showcasing the compound's versatility in sensor development and its application in medical diagnostics (Ravichandiran et al., 2020).

Antimicrobial and Enzyme Inhibition

  • Novel benzenesulfonamides incorporating triazine moieties were explored for their antioxidant properties, enzyme inhibition potentials (e.g., acetylcholinesterase, butyrylcholinesterase, tyrosinase), and antimicrobial activities. These studies contribute to the understanding of the compound's utility in designing inhibitors for enzymes associated with diseases such as Alzheimer's and Parkinson's (Lolak et al., 2020).

Photodynamic Therapy and Photocatalysis

  • The synthesis and characterization of zinc(II) phthalocyanine substituted with benzenesulfonamide units were reported, highlighting the compound's potential as a photosensitizer in photodynamic therapy. Such materials are promising for cancer treatment due to their favorable photophysical and photochemical properties (Öncül et al., 2022).

Crystal Engineering and Isostructurality

  • Studies on crystal structures of benzenesulfonamido derivatives have been carried out to understand the impact of substituent interchange on isostructurality, providing insights into the design of molecular materials with specific properties. This research is vital for the development of new materials with tailored properties for technological applications (Gelbrich et al., 2012).

Future Directions

The future directions for “4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide” could involve further structural optimization of 2,5-dimethylpyrrole derivatives, which could lead to improved production and quality control of monoclonal antibodies .

properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c11-17(15,16)8-3-1-7(2-4-8)12-9(13)5-6-10(12)14/h1-4H,5-6H2,(H2,11,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYJOKAZIWXRHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203159
Record name Benzenesulfonamide, 4-(2,5-dioxo-1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide

CAS RN

5470-06-4
Record name 4-(2,5-Dioxo-1-pyrrolidinyl)benzenesulfonamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-(2,5-dioxo-1-pyrrolidinyl)-
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Record name 5470-06-4
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Record name Benzenesulfonamide, 4-(2,5-dioxo-1-pyrrolidinyl)-
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Record name p-(2,5-dioxo-1-pyrrolidinyl)benzenesulphonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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